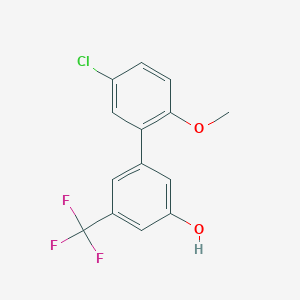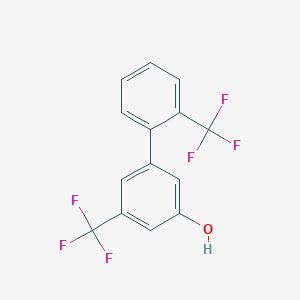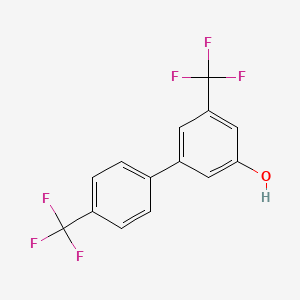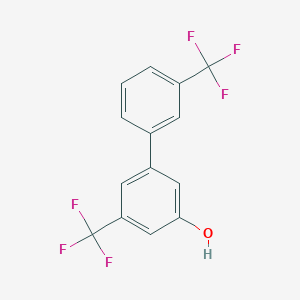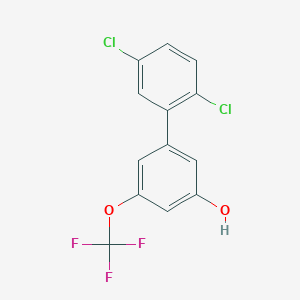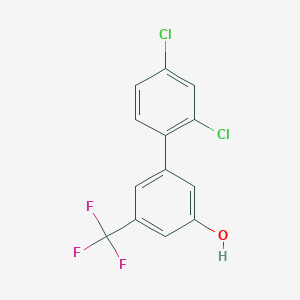
MFCD18316399
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD18316399 is a chemical compound with unique properties that have garnered interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18316399 involves specific reaction conditions and reagents. The preparation methods typically include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is used for the quantification of small molecules in body fluids, requiring sample preparation to remove proteins and other constituents.
Silver Nanowires Preparation: Methods such as Mayer-rod coating, spin coating, spray coating, and vacuum filtration are employed to fabricate transparent conductive films based on silver nanowires.
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve large-scale synthesis techniques that are optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD18316399 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Lewis Acids: Used in visible-light-driven asymmetric aldol reactions.
Boron Reagents: Used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the asymmetric aldol reaction of ketones and glycinates can produce diverse optically enriched α-amino acid derivatives .
Wissenschaftliche Forschungsanwendungen
MFCD18316399 has a wide range of scientific research applications, including:
Chemistry: Used in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of MFCD18316399 involves its interaction with specific molecular targets and pathways. For example, it may bind selectively to certain ion channels or enzymes, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
MFCD18316399 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups or molecular frameworks . The uniqueness of this compound lies in its specific reactivity and applications, which distinguish it from other related compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable subject of research, with applications ranging from chemistry and biology to medicine and industry.
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3O/c14-9-1-2-11(12(15)6-9)7-3-8(13(16,17)18)5-10(19)4-7/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRBQQJAHIACRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686696 |
Source


|
| Record name | 2',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261902-89-9 |
Source


|
| Record name | 2',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

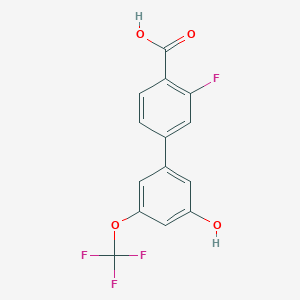
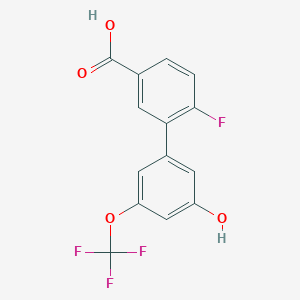

![5-[5-(METHOXYCARBONYL)THIOPHEN-3-YL]-3-TRIFLUOROMETHYLPHENOL](/img/structure/B6384626.png)



